molecular formula C25H25N3O8S B2701769 Ethyl 2-[[7-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate CAS No. 688060-20-0

Ethyl 2-[[7-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate

Cat. No. B2701769
CAS RN: 688060-20-0
M. Wt: 527.55
InChI Key: VHWCXKDNFXZPBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 2-[[7-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate is related to a group of compounds known for their synthesis and biological activities. For instance, Markosyan et al. (2015) synthesized 2-Sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones. These compounds exhibited significant anti-monoamine oxidase and antitumor activity (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015).

Novel Synthesis Methods

Chern et al. (1988) explored the reactions of anthranilamide with isocyanates, leading to the synthesis of novel compounds like 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one. This demonstrates the innovative methods used in synthesizing complex quinazoline derivatives (Chern, Shish, Chang, Chan, & Liu, 1988).

Antitumor Activities

Markosyan et al. (2008) investigated the synthesis of various quinazoline derivatives, some of which showed moderate therapeutic effects against tumors like Ehrlich ascites carcinoma and sarcoma 180 (Markosyan, Akalyan, Arsenyan, Sukasyan, & Garibdzhanyan, 2008).

Antimicrobial Properties

Saleh et al. (2004) conducted a study focusing on the synthesis and biological activities of some 3H-quinazolin-4-one derivatives. These compounds were screened for their antimicrobial activity, highlighting the potential pharmaceutical applications of quinazoline derivatives (Saleh, Hafez, Abdel‐hay, & Gad, 2004).

Facile Synthesis Techniques

Pokhodylo and Obushak (2019) used a reaction involving ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate for the synthesis of ethyl 7-bromo-4-(ethylsulfonyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinoline-3-carboxylate, a method that could be applicable to similar ethyl sulfanyl acetate derivatives (Pokhodylo & Obushak, 2019).

properties

IUPAC Name

ethyl 2-[[7-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O8S/c1-2-32-23(30)12-37-25-27-17-10-21-20(35-14-36-21)9-16(17)24(31)28(25)7-3-4-22(29)26-11-15-5-6-18-19(8-15)34-13-33-18/h5-6,8-10H,2-4,7,11-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWCXKDNFXZPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCC(=O)NCC4=CC5=C(C=C4)OCO5)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[7-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate

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